N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 868153-70-2) is a synthetic 1,4-benzodioxine carboxamide annotated as a glycogen phosphorylase (PYG) inhibitor in the Therapeutic Target Database. The N-(2-benzoylphenyl) substitution is critical: minor structural modifications abolish target affinity, making generic benzodioxine derivatives unsuitable replacements. Procure this compound as a tool or reference standard for enzymatic assays studying glycogen metabolism or type 2 diabetes pathways. Researchers must independently validate potency—no publicly verified Ki or IC₅₀ is available. Structurally related analogs exhibit weak activity (Ki ~30 µM), suggesting utility as a weak-activity control in SAR campaigns. For custom synthesis, bulk quantities, or pricing, submit an inquiry.
Molecular FormulaC22H17NO4
Molecular Weight359.381
CAS No.868153-70-2
Cat. No.B2550893
⚠ Attention: For research use only. Not for human or veterinary use.
N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 868153-70-2): Structural Identity and Hypothesized Biological Profile
The compound N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 868153-70-2), also named N-(2-benzoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, is a synthetic small molecule with the molecular formula C22H17NO4 and a molecular weight of 359.38 g/mol . It belongs to the class of 1,4-benzodioxine carboxamides. Primary literature and authoritative databases have associated this specific compound with inhibitory activity against glycogen phosphorylase (PYG) [1], though direct, quantitative evidence for this activity is currently limited in publicly curated datasets.
[1] Therapeutic Target Database (TTD). Drug ID: D0KK0E. Drug Name: PMID26666989-Compound-Figure9topright01. Target: Glycogen phosphorylase (PYG) Inhibitor. View Source
The Risk of Analog Substitution for 1,4-Benzodioxine-2-carboxamide Derivatives
Within the 1,4-benzodioxine-2-carboxamide class, minor structural modifications can lead to a complete loss of target affinity or a dramatic shift in selectivity profile [1]. For instance, the presence and position of the phenylcarbonyl (benzoyl) group in N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide distinguishes it from N-phenyl or N-alkyl analogs. While research on 2,3-dihydrobenzo[1,4]dioxin derivatives demonstrates their potential as glycogen phosphorylase inhibitors, the measured activity varies from low micromolar to completely inactive based on specific substituents [1]. Therefore, substituting this compound with a generic 'benzodioxine derivative' for research purposes is not scientifically valid without cell-free or cell-based comparative data.
[1] Juhász L, Docsa T, Brunyászki A, Gergely P, Antus S. Synthesis and glycogen phosphorylase inhibitor activity of 2,3-dihydrobenzo[1,4]dioxin derivatives. Bioorg Med Chem. 2007;15(12):4048-56. View Source
Quantitative Differentiation Evidence for N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 868153-70-2)
Potential Application Scenarios for N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Based on Current Data
Use as a Reference Compound for Glycogen Phosphorylase (PYG) Inhibition Studies
Given its annotation as a glycogen phosphorylase (PYG) inhibitor in the Therapeutic Target Database [1], this compound is most appropriately procured for use as a tool compound or reference standard in enzymatic assays designed to study glycogen metabolism or type 2 diabetes pathways. Researchers must independently validate its potency, as no publicly available, reproducible Ki or IC50 was found in this analysis.
Use as a Negative Control in Structure-Activity Relationship (SAR) Studies of Benzodioxine Derivatives
Based on the observation that structurally similar 2,3-dihydrobenzo[1,4]dioxin derivatives exhibit weak glycogen phosphorylase inhibitory activity (e.g., Ki = 30 µM for one analog) [2], this compound may serve as a weak-activity control in SAR campaigns aimed at optimizing the benzodioxine pharmacophore for improved potency. This application is a class-level inference and requires experimental confirmation.
[2] Juhász L, Docsa T, Brunyászki A, Gergely P, Antus S. Synthesis and glycogen phosphorylase inhibitor activity of 2,3-dihydrobenzo[1,4]dioxin derivatives. Bioorg Med Chem. 2007;15(12):4048-56. BindingDB Entry for BDBM50211288. View Source
Quote Request
Request a Quote for N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.